Octadecyl dichloroacetate

Description

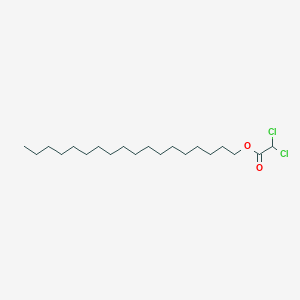

Octadecyl dichloroacetate (C20H36Cl2O2) is an ester derived from dichloroacetic acid and octadecanol. The compound features a long hydrophobic octadecyl chain (18 carbons) and a polar dichloroacetate group. However, its stability and reactivity depend on the electron-withdrawing effects of the chlorine atoms, which may enhance hydrolysis susceptibility compared to non-halogenated esters. Notably, dichloroacetate (DCA) derivatives are recognized for dual roles as environmental hazards and therapeutic agents due to their metabolic effects .

Properties

CAS No. |

90146-86-4 |

|---|---|

Molecular Formula |

C20H38Cl2O2 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

octadecyl 2,2-dichloroacetate |

InChI |

InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3 |

InChI Key |

CAKBAKTZAKECQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl dichloroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.

Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

Hydrolysis: Octadecanol and dichloroacetic acid.

Reduction: Octadecyl acetate and hydrochloric acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Octadecyl dichloroacetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating biochemical pathways.

Medicine: Explored for its potential therapeutic properties, particularly in cancer research, due to its ability to alter metabolic pathways in cancer cells

Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecyl Chloride (C18H37Cl)

- Structure : A chloroalkane with a single chlorine atom attached to an octadecyl chain.

- Properties :

Sodium Octadecyl Sulfate (C18H37SO4Na)

- Structure : An ionic surfactant with a sulfate head group.

- Properties: Solubility: Highly water-soluble due to ionic nature; unaffected by ethanol concentrations up to 5% . Applications: Used in colloidal systems (e.g., titania dispersions) .

- Key Difference: Octadecyl dichloroacetate’s non-ionic ester group may limit its surfactant efficacy compared to ionic surfactants like sodium octadecyl sulfate.

Octan-2-yl 2-Chloroacetate (C10H17ClO2)

- Structure : Shorter-chain (8-carbon) ester with a single chlorine atom on the acetate group.

- Properties: Hydrophobicity: Reduced compared to this compound due to shorter alkyl chain. Reactivity: Mono-chlorination likely decreases acidity and hydrolysis rates relative to dichloro-substituted analogs .

Comparative Data Table

*Inferred from dichloroacetate’s thermal sensitivity .

Key Research Findings

- Lubrication Behavior : Unlike octadecyl chloride, this compound’s ester group may enhance adhesion to polar surfaces, but chlorine atoms could reduce friction similarly to halogenated paraffins .

- Hydrolysis and Toxicity : Dichloroacetate esters may hydrolyze to release DCA, a compound linked to both environmental persistence and therapeutic activity (e.g., cancer metabolism modulation) .

- Surfactant Performance: Non-ionic nature limits emulsifying efficiency compared to ionic surfactants like sodium octadecyl sulfate, which maintain stability across ethanol concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.